Cas no 29570-45-4 (SODIUM PHENYLPHOSPHINATE)

SODIUM PHENYLPHOSPHINATE Chemical and Physical Properties
Names and Identifiers
-
- SODIUM PHENYLPHOSPHINATE
- NSC-163936
- sodium;oxido-oxo-phenylphosphanium
- DB-051006
- CS-0434157
- MONOSODIUM PHENYLPHOSPHONITE
- Phenylphosphinic acid, sodium salt-
- Sodium benzenephosphinate
- AKOS006230177
- Natrium-Phenylphosphinat
- DTXSID4063402
- SCHEMBL222303
- Phosphinic acid, P-phenyl-, sodium salt (1:1)
- 4297-95-4
- 29570-45-4
- NSC 163936
- Sodium phenylphosphinate
- DTXCID5040201
- Phenylphosphinic acid, sodium salt
- sodium phosphobenzene
- ACID, P-PHENYL-, SODIUM SALT (1:1)
- 224-305-5
- Phenylphosphinic acid (sodium)
- E85275
- UNII-5YH1F4503C
- EINECS 224-305-5
- NS00020201
- Q27263052
- Phosphinic acid, phenyl-, sodium salt
- 5YH1F4503C
-
- Inchi: InChI=1S/C6H5O2P.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H;/q;+1
- InChI Key: HHJJPFYGIRKQOM-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 162.99248568Da
- Monoisotopic Mass: 162.99248568Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 112
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.1Ų
SODIUM PHENYLPHOSPHINATE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | S699670-500mg |
sodium phenylphosphinate |
29570-45-4 | 500mg |
$ 95.00 | 2022-06-03 | ||
TRC | S699670-250mg |
sodium phenylphosphinate |
29570-45-4 | 250mg |
$ 70.00 | 2022-06-03 | ||
TRC | S699670-2.5g |
sodium phenylphosphinate |
29570-45-4 | 2.5g |
$ 340.00 | 2022-06-03 |
SODIUM PHENYLPHOSPHINATE Related Literature
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Zhaomin Hao,Shishuai Yang,Jingyang Niu,Zhiqiang Fang,Liangliang Liu,Qingsong Dong,Shuyan Song,Yong Zhao Chem. Sci., 2018,9, 5640-5645
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
Additional information on SODIUM PHENYLPHOSPHINATE
Sodium Phenylphosphinate (CAS No. 29570-45-4): A Comprehensive Overview
Sodium Phenylphosphinate (CAS No. 29570-45-4) is a versatile compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceuticals. This compound, also known as sodium phenylphosphinate, is a sodium salt of phenylphosphinic acid and is characterized by its unique chemical structure and properties. In this article, we will delve into the chemical properties, synthesis methods, applications, and recent research advancements of Sodium Phenylphosphinate (CAS No. 29570-45-4).
Chemical Properties
Sodium Phenylphosphinate (CAS No. 29570-45-4) is a white crystalline solid with a molecular formula of C6H6NaO2P. It has a molar mass of 183.06 g/mol and is highly soluble in water, making it suitable for various aqueous-based applications. The compound exhibits excellent thermal stability and can be stored under standard laboratory conditions without significant degradation. The presence of the phosphinate group imparts unique reactivity and coordination properties to the molecule, which are crucial for its diverse applications.
Synthesis Methods
The synthesis of Sodium Phenylphosphinate (CAS No. 29570-45-4) can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of phenylphosphinic acid with sodium hydroxide in an aqueous medium. This method is straightforward and yields high purity products:
C6H5P(O)(OH) + NaOH → C6H5P(O)(ONa) + H2O
Another method involves the reaction of phenylphosphine with sodium hypochlorite in an aqueous solution, followed by neutralization with sodium hydroxide:
C6H5P + NaOCl → C6H5P(O)(OH) + NaCl C6H5P(O)(OH) + NaOH → C6H5P(O)(ONa) + H2O
Applications in Chemistry and Materials Science
Sodium Phenylphosphinate (CAS No. 29570-45-4) finds extensive use in various chemical and materials science applications due to its unique properties. One of its primary applications is as a ligand in coordination chemistry. The phosphinate group can coordinate with a wide range of metal ions, forming stable complexes that are useful in catalysis, materials synthesis, and analytical chemistry.
In materials science, Sodium Phenylphosphinate (CAS No. 29570-45-4) has been used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit tunable porosity, high surface area, and unique optical and electronic properties, making them suitable for applications in gas storage, separation, sensing, and catalysis.
Pharmaceutical Applications
The pharmaceutical industry has also shown interest in Sodium Phenylphosphinate (CAS No. 29570-45-4). The compound's ability to form stable complexes with metal ions has led to its exploration as a potential drug delivery agent. Research has demonstrated that metal complexes of sodium phenylphosphinate can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy.
In addition to drug delivery, Sodium Phenylphosphinate (CAS No. 29570-45-4) has been investigated for its potential antiviral and antibacterial properties. Studies have shown that certain metal complexes of sodium phenylphosphinate exhibit potent activity against various pathogens, making them promising candidates for the development of new antimicrobial agents.
Recent Research Advancements
The ongoing research on Sodium Phenylphosphinate (CAS No. 29570-45-4) continues to uncover new possibilities for its application across various fields. Recent studies have focused on optimizing the synthesis methods to improve yield and purity while reducing environmental impact. For example, green chemistry approaches have been explored to develop more sustainable synthesis routes using environmentally benign reagents and solvents.
In the realm of materials science, researchers have developed novel MOFs incorporating sodium phenylphosphinate as a ligand to enhance their stability and functionality under harsh conditions. These MOFs have shown promise in applications such as carbon capture and storage, where their high stability and selectivity are crucial.
In pharmaceutical research, efforts are underway to develop metal complexes of sodium phenylphosphinate with improved pharmacokinetic properties for targeted drug delivery. These complexes are being designed to overcome challenges such as poor solubility and rapid degradation in biological environments.
Conclusion
Sodium Phenylphosphinate (CAS No. 29570-45-4) is a multifaceted compound with a wide range of applications in chemistry, materials science, and pharmaceuticals. Its unique chemical properties make it an attractive candidate for various industrial processes and research endeavors. As ongoing research continues to uncover new insights into its behavior and potential uses, the future prospects for this compound appear promising.
29570-45-4 (SODIUM PHENYLPHOSPHINATE) Related Products
- 638168-56-6(2-chloro-6-methyl-N-propylpyrimidin-4-amine)
- 2229305-63-7(2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid)
- 174603-69-1(N-(4-benzoylphenyl)maleamic Acid)
- 1997431-10-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid)
- 73980-84-4(Tricyclo[3.3.1.13,​7]​decane-​1-​propanamine)
- 819850-17-4(3-(Pyrimidin-4-yl)propanoic acid)
- 1204295-83-9((1,1-Difluoro-2-methylpropyl)benzene)
- 2548981-57-1(6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine)
- 2639456-42-9(6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-amine)
- 175153-38-5(Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate)



